molecular formula C10H9F2NO3 B1597788 Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate CAS No. 648408-62-2

Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate

Cat. No.: B1597788
CAS No.: 648408-62-2
M. Wt: 229.18 g/mol
InChI Key: GWHFTPUKLJFLLU-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate is a useful research compound. Its molecular formula is C10H9F2NO3 and its molecular weight is 229.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate has been used in the synthesis of novel compounds through various chemical reactions, highlighting its versatility as a reagent in organic synthesis. For example, the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles using a one-pot synthesis strategy demonstrates the compound's utility in creating complex molecular structures, which were further analyzed for their structural properties and potential biological activity (Ahmed et al., 2016).

Applications in Catalysis

  • Research has shown the potential of this compound in catalysis. For instance, studies on catalytic trifluoromethylation have employed related compounds to demonstrate efficient pathways for introducing trifluoromethyl groups into organic molecules, a process of significant interest in the development of pharmaceuticals and agrochemicals (Arimori & Shibata, 2015).

Antimicrobial and Anticancer Applications

  • The antimicrobial and anticancer activities of derivatives of this compound have been explored. One study focused on the design, synthesis, and characterization of indazole bearing oxadiazole derivatives, highlighting the compound's role in developing new antimicrobial agents (Ghelani et al., 2017). Another study investigated a molecule derived from this compound for chemotherapeutic treatment against breast cancer cells, showcasing the compound's potential in cancer research (Ragavan et al., 2020).

Chemical Property Studies

  • This compound and its derivatives have been used in studies aimed at understanding chemical properties and reaction mechanisms. For instance, research into the difluoroalkylation of alkynes and alkenes has utilized related compounds to explore new methodologies for modifying organic molecules, providing valuable insights into reaction dynamics and potential applications in synthetic chemistry (Li et al., 2019).

Mechanism of Action

Target of Action

It’s known that the compound contains a 2,6-difluoroaniline moiety , which is often used in the synthesis of various pharmaceuticals and agrochemicals . The specific role of the target would depend on the context of the compound’s use.

Mode of Action

Compounds containing the 2,6-difluoroaniline moiety are often involved in various types of coupling reactions, such as the suzuki-miyaura coupling . In these reactions, the compound can form new carbon-carbon bonds, which can lead to significant changes in the molecular structure.

Biochemical Pathways

Given its potential use in the synthesis of pharmaceuticals and agrochemicals , it’s likely that the compound could affect a variety of biochemical pathways depending on the specific molecules it’s used to synthesize.

Result of Action

As a potential intermediate in the synthesis of pharmaceuticals and agrochemicals , the compound could have a wide range of effects depending on the specific molecules it’s used to synthesize.

Properties

IUPAC Name

ethyl 2-(2,6-difluoroanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3/c1-2-16-10(15)9(14)13-8-6(11)4-3-5-7(8)12/h3-5H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHFTPUKLJFLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381639
Record name ethyl 2-(2,6-difluoroanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648408-62-2
Record name ethyl 2-(2,6-difluoroanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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